1-Bromo-2-(isopropanesulfonyl)benzene
Overview
Description
1-Bromo-2-(isopropanesulfonyl)benzene is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
1-Bromo-2-(isopropanesulfonyl)benzene and its derivatives are used in crystal structure analysis to understand supramolecular features like hydrogen bonding, π–π interactions, and N⋯I contacts. For instance, isostructural derivatives show significant interactions that are crucial for crystalline stability and formation (Stein, Hoffmann, & Fröba, 2015).
Kinetic Studies in Organic Chemistry
This compound plays a role in the study of reaction kinetics, particularly in gas-phase elimination reactions. It helps in understanding the effects of phenyl groups on reaction rates and mechanisms, which is fundamental for designing efficient synthetic routes (Chuchani & Martín, 1990).
Halogenation Reactions
In the context of synthetic organic chemistry, this compound is utilized in halogenation reactions. It serves as a precursor for generating various halogenated compounds, demonstrating its versatility in complex organic syntheses (Bovonsombat & Mcnelis, 1993).
Excess Enthalpies and Volumes
The study of excess enthalpies and volumes of mixtures containing bromoalkanes, including derivatives of this compound, provides insights into the thermodynamic properties of these mixtures. This information is crucial for process design and optimization in chemical manufacturing (Peiró, Gracia, & Losa, 1981).
Electrosynthesis and Characterization
The compound is also significant in the field of electrosynthesis where it is used to synthesize and characterize new compounds with potential applications in materials science. The electrochemical properties of such derivatives can lead to advancements in electronic and photonic devices (Fink et al., 1997).
Advanced Organic Synthesis
Advanced synthetic methodologies often involve this compound as a key intermediate or reactant. Its involvement in Diels-Alder reactions, C-H activation, and functionalization strategies highlights its utility in constructing complex organic frameworks (Reus et al., 2012).
Friedel-Crafts Alkylation
It has applications in Friedel-Crafts alkylation reactions, facilitating the synthesis of alkylated benzene derivatives. This highlights its role in expanding the toolkit for aromatic compound synthesis (Albar, Khalaf, & Bahaffi, 1997).
Aryne Chemistry
This compound is pivotal in aryne chemistry, where it is used to generate reactive intermediates for further transformations. This has opened new avenues for constructing polycyclic aromatic compounds and understanding their mechanisms of formation (Schlosser & Castagnetti, 2001).
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its targets could be various organoboron compounds and palladium catalysts involved in this process.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 1-Bromo-2-(isopropanesulfonyl)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can form a new bond with a palladium catalyst, resulting in oxidative addition . This is followed by transmetalation, where an organoboron compound transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
In the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
Its molecular weight of 26316 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a reagent in the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the solvent used, temperature, and pH.
Properties
IUPAC Name |
1-bromo-2-propan-2-ylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCKJNKWXELKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629187 | |
Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-43-8 | |
Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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